molecular formula C18H15BrN2O4 B5037528 2-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid

2-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid

Cat. No.: B5037528
M. Wt: 403.2 g/mol
InChI Key: HVYPRDSRHZJAQE-GDNBJRDFSA-N
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Description

2-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid is a complex organic compound with the molecular formula C17H14BrNO4 This compound is known for its unique structure, which includes a bromobenzoyl group, a phenylprop-2-enoyl group, and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid typically involves multiple steps. One common method starts with the reaction of 2-bromobenzoyl chloride with glycine to form 2-bromobenzoylglycine. This intermediate is then reacted with cinnamoyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

2-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylprop-2-enoyl group may also play a role in binding to target molecules, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromobenzoylglycine
  • 2-[(2-bromobenzoyl)amino]acetic acid
  • 3-phenylprop-2-enoylglycine

Uniqueness

2-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid is unique due to its combination of a bromobenzoyl group and a phenylprop-2-enoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4/c19-14-9-5-4-8-13(14)17(24)21-15(18(25)20-11-16(22)23)10-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,25)(H,21,24)(H,22,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYPRDSRHZJAQE-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NCC(=O)O)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)NCC(=O)O)\NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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